molecular formula C9H10N4O2S B13108236 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

Cat. No.: B13108236
M. Wt: 238.27 g/mol
InChI Key: MAUIBOUFCYIQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a pyrazinyl group and a 2-methoxyethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether under basic conditions to form the desired oxadiazole ring.

  • Step 1: Preparation of 2-(pyrazin-2-yl)hydrazinecarbothioamide

    • React pyrazine-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Step 2: Cyclization to form this compound

    • React 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate.
    • Reaction conditions: Reflux in acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding hydrazine derivative.

    Substitution: The pyrazinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

    Reduction: Catalytic hydrogenation using palladium on carbon; reaction conditionsroom temperature to elevated pressure.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine; reaction conditionsroom temperature to reflux.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethylthio)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(2-Methoxyethylthio)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
  • 2-(2-Methoxyethylthio)-5-(quinolin-2-yl)-1,3,4-oxadiazole

Uniqueness

2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-5-pyrazin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C9H10N4O2S/c1-14-4-5-16-9-13-12-8(15-9)7-6-10-2-3-11-7/h2-3,6H,4-5H2,1H3

InChI Key

MAUIBOUFCYIQDX-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(O1)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.